molecular formula C7H18N2 B2617745 (6-Aminohexyl)(methyl)amine CAS No. 2997-06-0

(6-Aminohexyl)(methyl)amine

Cat. No.: B2617745
CAS No.: 2997-06-0
M. Wt: 130.235
InChI Key: OYFWLCJAPSAGCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminohexyl)(methyl)amine typically involves the reaction of 1,6-hexanediamine with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

1,6-Hexanediamine+MethylamineThis compound\text{1,6-Hexanediamine} + \text{Methylamine} \rightarrow \text{this compound} 1,6-Hexanediamine+Methylamine→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Aminohexyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

(6-Aminohexyl)(methyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Aminohexyl)(methyl)amine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions where it donates an electron pair to form chemical bonds. The pathways involved include nucleophilic substitution and addition reactions, which are fundamental in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,6-Hexanediamine: A primary diamine with similar structural features but lacks the methyl group.

    N-Methyl-1,5-pentanediamine: Similar in structure but with a shorter carbon chain.

Uniqueness

(6-Aminohexyl)(methyl)amine is unique due to the presence of both a primary and a secondary amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various chemical processes .

Properties

IUPAC Name

N'-methylhexane-1,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFWLCJAPSAGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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